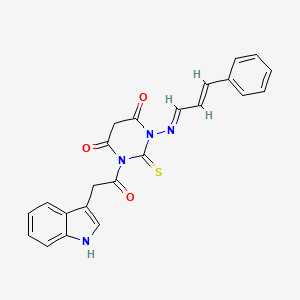
Cyclopropanecarboxamide, 2-((acetylamino)methyl)-N,N-diethyl-1-phenyl-, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxamide, 2-((acetylamino)methyl)-N,N-diethyl-1-phenyl-, cis- is a complex organic compound with a unique structure that includes a cyclopropane ring, an amide group, and various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropanecarboxamide, 2-((acetylamino)methyl)-N,N-diethyl-1-phenyl-, cis- typically involves multiple steps One common method includes the formation of the cyclopropane ring through the reaction of an alkene with a carbene
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to ensure high yield and purity. The use of specific catalysts and reaction conditions can optimize the production process, making it more efficient and cost-effective.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the amide group to an amine, altering the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Cyclopropanecarboxamide, 2-((acetylamino)methyl)-N,N-diethyl-1-phenyl-, cis- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which Cyclopropanecarboxamide, 2-((acetylamino)methyl)-N,N-diethyl-1-phenyl-, cis- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparación Con Compuestos Similares
- Cyclopropanecarboxamide, 2-phenyl-N-tetradecyl-
- Cyclopropanecarboxamide, 2-(acetylamino)-N-methyl-
Comparison: Compared to similar compounds, Cyclopropanecarboxamide, 2-((acetylamino)methyl)-N,N-diethyl-1-phenyl-, cis- stands out due to its unique combination of functional groups and structural features
Propiedades
Número CAS |
105310-24-5 |
|---|---|
Fórmula molecular |
C17H24N2O2 |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
(1R,2R)-2-(acetamidomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C17H24N2O2/c1-4-19(5-2)16(21)17(14-9-7-6-8-10-14)11-15(17)12-18-13(3)20/h6-10,15H,4-5,11-12H2,1-3H3,(H,18,20)/t15-,17-/m0/s1 |
Clave InChI |
MAVOTMZDFYXNAJ-RDJZCZTQSA-N |
SMILES isomérico |
CCN(CC)C(=O)[C@@]1(C[C@H]1CNC(=O)C)C2=CC=CC=C2 |
SMILES canónico |
CCN(CC)C(=O)C1(CC1CNC(=O)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



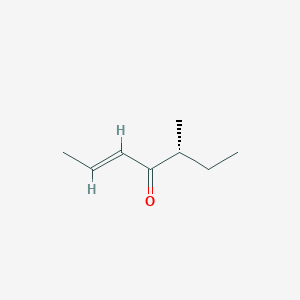
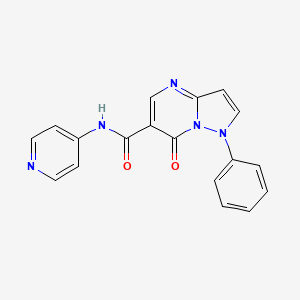
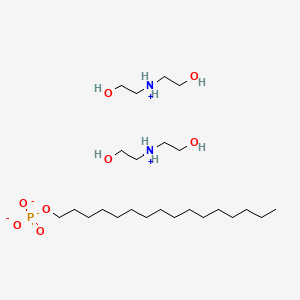
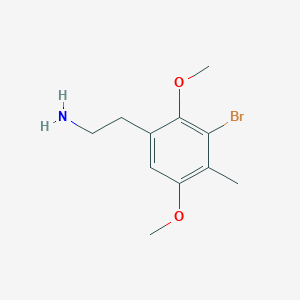
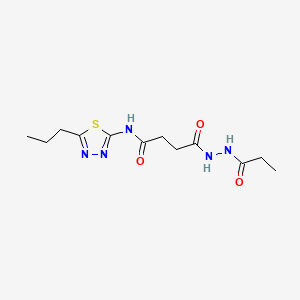


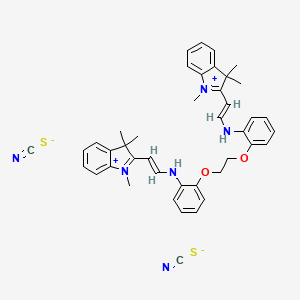

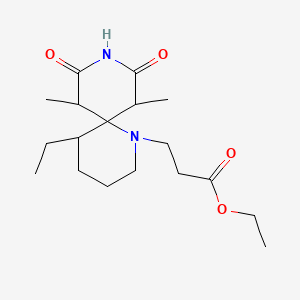
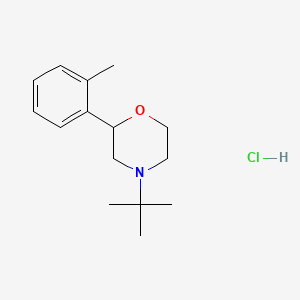
![3-ethyl-2-methylbenzo[f][1,3]benzothiazol-3-ium;4-methylbenzenesulfonate](/img/structure/B12774959.png)
